molecular formula C20H24N2O6 B12338357 L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) CAS No. 73942-36-6

L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI)

Cat. No.: B12338357
CAS No.: 73942-36-6
M. Wt: 388.4 g/mol
InChI Key: AHMABMCMFFVUBR-VRGCIBTBSA-N
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Description

L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) is a compound that belongs to the class of N-acylated aromatic amino acids. These compounds are characterized by the presence of an amide bond linking a fatty acid to an aromatic amino acid. This specific compound is derived from L-tyrosine and N-acetyl-D-phenylalanine, making it a unique member of this class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of L-tyrosine and N-acetyl-D-phenylalanine are protected using suitable protecting groups.

    Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting groups are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Bromine, nitric acid; often in the presence of a catalyst or under controlled temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic ring or the amide bond.

    Reduction: Reduced forms of the aromatic ring or the amide bond.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) can be compared with other N-acylated aromatic amino acids such as:

  • N-Acylphenylalanine
  • N-Acyltyrosine
  • N-Acyltryptophan
  • N-Acylhistidine

Uniqueness

  • Structural Features : The presence of both L-tyrosine and N-acetyl-D-phenylalanine in the same molecule.
  • Biological Activity : Unique interactions with enzymes and receptors compared to other N-acylated aromatic amino acids.

Properties

CAS No.

73942-36-6

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-phenylpropanoic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C11H13NO3.C9H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(12)13)5-6-1-3-7(11)4-2-6/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-4,8,11H,5,10H2,(H,12,13)/t10-;8-/m10/s1

InChI Key

AHMABMCMFFVUBR-VRGCIBTBSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

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